(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-21(2,3)24-20(14-11-29-12-15(14)23-24)22-18(25)8-7-13-9-16(26-4)19(28-6)17(10-13)27-5/h7-10H,11-12H2,1-6H3,(H,22,25)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGVBQCSIAVJKA-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a thienopyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure features a thieno[3,4-c]pyrazole core and a 3-(3,4,5-trimethoxyphenyl)acrylamide moiety, which contribute to its diverse pharmacological properties.
- Molecular Formula : C18H23N3O3S
- Molecular Weight : Approximately 361.46 g/mol
Antimicrobial Properties
Research indicates that thienopyrazole derivatives exhibit significant antimicrobial activity. Specifically, this compound has shown effectiveness against various microorganisms:
- Candida albicans
- Escherichia coli
These compounds may inhibit enzymes involved in cell proliferation and exhibit activity against fungal and bacterial pathogens .
Anticancer Activity
The compound has been investigated for its anticancer properties. It is believed to interact with serine/threonine kinases involved in the MAP kinase signaling pathway. This interaction may lead to anti-inflammatory effects by modulating cytokine production in macrophages . Thienopyrazole derivatives have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
The mechanism of action for this compound involves:
- Enzyme Inhibition : Binding to active sites on enzymes that regulate cell growth and proliferation.
- Receptor Interaction : Modulating receptor activity that influences inflammatory responses and cellular signaling pathways .
Study on Antioxidant Activity
A study assessed the antioxidant properties of thieno[2,3-c]pyrazole compounds against the toxicity of 4-nonylphenol on red blood cells of Clarias gariepinus (African catfish). The results demonstrated that these compounds could mitigate erythrocyte alterations caused by oxidative stress .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound 7a | 12 ± 1.03 |
| Compound 7b | 0.6 ± 0.16 |
| Compound 7e | 28.3 ± 2.04 |
| Compound 7f | 3.7 ± 0.37 |
This table illustrates the protective effects of thieno[2,3-c]pyrazole compounds against oxidative damage.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Effects on Bioactivity: The target compound’s 3,4,5-trimethoxyphenyl group contrasts with the 3,4-dihydroxyphenyl moiety in compound 3p .
Synthetic Yields and Purity :
- Acrylamide derivatives in exhibited yields of 52–91%, with HPLC purity >95% . The tert-butyl group in the target compound may lower synthetic yields due to steric hindrance during cyclization or coupling steps.
Heterocyclic Core Variations: The thieno[3,4-c]pyrazole core in the target compound differs from triazole-thiones () and pyrimidine systems () . Thienopyrazoles may offer unique electronic properties due to sulfur incorporation, influencing redox activity or binding to metal-containing enzymes.
Research Findings and Limitations
- Biological Data Gaps: While highlights NO inhibition for dihydroxyphenyl acrylamides , the target compound’s bioactivity remains uncharacterized. The 3,4,5-trimethoxyphenyl group is associated with tubulin inhibition in other contexts (e.g., combretastatin analogues), suggesting a plausible mechanism for anticancer activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
